2-Methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid
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Overview
Description
2-Methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid typically involves the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate . Another method involves the reaction of hydroquinone, 2,3-dioxo-5-trifluoromethylpyridine, and potassium hydroxide in dimethyl sulfoxide under an inert atmosphere at 150°C, followed by reaction with 2-bromopropanoic acid ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of fluazifop.
3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid: Another compound with a trifluoromethyl group, used in various chemical reactions.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: A related compound with similar structural features.
Uniqueness
2-Methyl-2-(3-(trifluoromethyl)pyridin-2-yl)propanoic acid is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10F3NO2 |
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Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,8(15)16)7-6(10(11,12)13)4-3-5-14-7/h3-5H,1-2H3,(H,15,16) |
InChI Key |
SPHRRGXPBBFFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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